molecular formula C16H17N5O3 B2737223 benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate CAS No. 2034332-75-5

benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate

Cat. No.: B2737223
CAS No.: 2034332-75-5
M. Wt: 327.344
InChI Key: JLOJGSGOBFHMAK-UHFFFAOYSA-N
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Description

Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a carbamate group. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heterocyclic rings in its structure suggests that it may exhibit unique chemical and biological properties.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pyrazole and oxadiazole rings can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions . These interactions can lead to changes in cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl ((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate
  • Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-thiadiazol-5-yl)methyl)carbamate
  • Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-triazol-5-yl)methyl)carbamate

Uniqueness

Benzyl ((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamate is unique due to the combination of its pyrazole and oxadiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in biological systems, making it a valuable compound for further research .

Properties

IUPAC Name

benzyl N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3/c1-2-21-10-13(8-18-21)15-19-14(24-20-15)9-17-16(22)23-11-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOJGSGOBFHMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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